N-Isopropyl-3-chloroaniline

Description

Chemical Identity and Structural Context within Substituted Aromatic Amines Research

N-Isopropyl-3-chloroaniline, identified by the CAS Number 31084-59-0, is a derivative of aniline (B41778). tiangroup.netacrotein.com Aniline and its derivatives are fundamental structures in industrial chemistry, serving as precursors for a vast range of products including polymers, dyes, antioxidants, and pharmaceuticals. researchgate.netsci-hub.se The basic aniline structure consists of a phenyl group attached to an amino group.

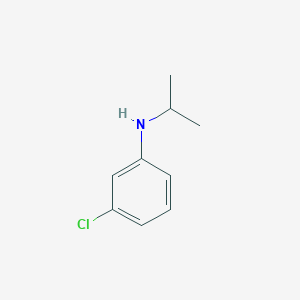

This compound is classified as a substituted aromatic amine. Its structure is characterized by three key features: the aniline core, an isopropyl group (–CH(CH₃)₂) bonded to the nitrogen atom of the amino group, and a chlorine atom substituted at the third carbon (meta-position) of the benzene (B151609) ring. tiangroup.netgoogle.com This specific arrangement of substituents influences its chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 31084-59-0 tiangroup.netacrotein.com |

| Molecular Formula | C₉H₁₂ClN tiangroup.netacrotein.com |

| Molecular Weight | 169.651 g/mol tiangroup.netacrotein.com |

| Boiling Point | 257.5±13.0 °C at 760 mmHg chemsrc.com |

| Density | 1.1±0.1 g/cm³ chemsrc.com |

| Flash Point | 109.6±19.8 °C chemsrc.com |

| Vapour Pressure | 0.0±0.5 mmHg at 25°C chemsrc.com |

Historical Development of Research on Isopropylated Aniline Derivatives

Research into isopropyl-substituted aniline derivatives can be traced back to the mid-20th century, primarily in the context of developing agricultural chemicals. A 1956 patent, for instance, detailed a method for preparing isopropyl N-3-chlorophenyl carbamate (B1207046), a related chemical, through the reaction of meta-chloroaniline and isopropyl chloroformate. google.com This work highlights the early industrial interest in compounds derived from chloroanilines and isopropyl groups for potential use as biocides. google.com

The synthesis of N-isopropyl aniline derivatives has been a subject of specific investigation. A German patent described a method for producing N-isopropylaniline by heating aniline and isopropyl bromide. google.com Subsequently, a Japanese patent outlined a direct method for producing this compound by heating 3-chloroaniline (B41212) with an isopropyl halide under reflux without a solvent. google.com These developments were part of a broader effort to create efficient synthesis routes for aniline derivatives, which are valuable as intermediates in the production of more complex molecules. researchgate.netsci-hub.se The historical importance of this class of compounds is closely tied to the synthesis of carbamate herbicides, such as Chlorpropham (B1668850) (CIPC), which is an isopropyl carbamate derivative of 3-chloroaniline. grafiati.com

Contemporary Research Importance and Identified Knowledge Gaps

The contemporary research significance of this compound is overwhelmingly linked to its relationship with Chlorpropham (CIPC), a widely used herbicide and potato sprout suppressant. researchgate.netresearchgate.net this compound can be a precursor in the synthesis of CIPC, but more critically, it is a known degradation product and metabolite. inchem.orgnih.gov

Modern research has focused extensively on the metabolic and environmental fate of CIPC. Studies show that CIPC can degrade to 3-chloroaniline (3-CA), a metabolite often considered more toxic and of greater environmental concern than the parent compound. researchgate.netresearchgate.net This has driven the development of advanced analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify residues of both CIPC and 3-chloroaniline in food products, particularly in stored potatoes and their processed forms. researchgate.netresearchgate.net Research has also explored the metabolic pathways in biological systems. For example, studies using rat hepatocytes have investigated the biotransformation of CIPC, identifying its metabolites and evaluating their subsequent biological activities. tandfonline.com

Despite ongoing research, significant knowledge gaps remain, as highlighted in scientific reviews. A 2017 peer review of the pesticide risk assessment for chlorpropham identified several areas requiring further investigation nih.gov:

Residues in Rotational Crops: Since the degradation time for chlorpropham and its major metabolite 3-chloroaniline can be lengthy, there is a need for specific studies on the potential for these residues to accumulate in crops planted in succession. nih.gov

Metabolism in Livestock: The dietary burden for livestock from CIPC and 3-chloroaniline in animal feed can be significant. However, the complete metabolic pathway and the potential for the transfer of 3-chloroaniline and its own degradation products into animal-derived products like milk and meat have not been fully elucidated. nih.gov

Identification of Metabolites: In studies on some crops, a significant portion of the residue remained unidentified, indicating that the full spectrum of chlorproham's degradation products is not yet known. For instance, in lettuce, a major metabolite was identified as a hydroxychlorpropham, but its precise chemical structure was not determined. nih.gov

These gaps underscore the need for continued research to fully understand the environmental and biological implications of this compound and its parent compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUHIMZWGIXEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-Isopropyl-3-chloroaniline

The direct synthesis of this compound is primarily achieved through the N-alkylation of its parent aniline (B41778), 3-chloroaniline (B41212). This transformation can be accomplished using several methods, with the choice of isopropylating agent and reaction conditions being critical to optimize yield and selectivity.

N-Alkylation of 3-Chloroaniline

N-alkylation of 3-chloroaniline involves the formation of a new carbon-nitrogen bond between the nitrogen atom of the aniline and the isopropyl group. This is a common strategy for the synthesis of secondary amines.

A conventional method for N-isopropylation is the reaction of 3-chloroaniline with an isopropyl halide, such as isopropyl chloride or isopropyl bromide. This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide byproduct. The selection of the base and solvent is crucial, as secondary amines are often more nucleophilic than the primary amines from which they are formed, leading to potential over-alkylation to form the tertiary amine. researchgate.net To favor mono-N-alkylation, an excess of the starting aniline can be used. researchgate.net The use of solid bases like cesium fluoride on Celite (CsF-Celite) in a solvent such as acetonitrile (B52724) has been reported for the N-alkylation of anilines with various alkyl halides. researchgate.net However, this method can sometimes result in low chemoselectivity, yielding a mixture of both N-mono and N,N-dialkylated products. researchgate.net

Table 1: N-Alkylation of Anilines with Alkyl Halides

| Amine | Alkylating Agent | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| Substituted Anilines | Alkyl Halides | CsF-Celite | Acetonitrile | N-mono and N,N-dialkylated products |

This table illustrates general conditions for N-alkylation of anilines.

Optimizing reaction conditions is key to maximizing the yield and selectivity of this compound. Temperature is a critical parameter; while higher temperatures can increase the reaction rate, they may also promote undesirable side reactions, including over-alkylation or, in some catalytic systems, ring alkylation (a Friedel-Crafts type reaction). google.com The choice of solvent can also significantly impact the reaction outcome. For instance, ionic liquids have been employed as solvents for the selective mono-N-alkylation of anilines. researchgate.net

Solvent-free, or neat, conditions are increasingly explored as part of green chemistry initiatives. Such conditions can lead to higher reaction concentrations, potentially faster reaction times, and simplified purification processes. For catalytic N-alkylation reactions, operating under an inert atmosphere (e.g., argon) can be necessary to prevent catalyst deactivation. nih.gov Pressure may be a factor when using volatile reagents or when trying to influence reaction equilibria, although many N-alkylation reactions are conveniently carried out at atmospheric pressure. google.com

Alternative Synthetic Routes to this compound

Beyond direct alkylation with isopropyl halides, several other effective methods exist for the synthesis of this compound.

One of the most prominent alternative strategies is reductive amination . This method involves the reaction of 3-chloroaniline with acetone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and avoids the issue of over-alkylation common in direct alkylation with halides. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective option that is effective for a wide range of aldehydes, ketones, and amines. harvard.eduresearchgate.net Other common reducing agents include sodium cyanoborohydride, sodium borohydride (often in the presence of an acid catalyst), and catalytic hydrogenation (H₂/catalyst). harvard.eduorganic-chemistry.org

Another significant alternative is the N-alkylation using alcohols , in this case, 2-propanol. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally friendly approach. nih.govacs.org The reaction is catalyzed by transition metal complexes, typically based on ruthenium or iridium. nih.govacs.org The catalyst temporarily dehydrogenates the alcohol to form a ketone (acetone), which then undergoes reductive amination with the aniline as described above. The catalyst then transfers the "borrowed" hydrogen to the intermediate imine, yielding the final product and regenerating the catalyst. organic-chemistry.org These reactions are often performed at elevated temperatures (e.g., 120 °C) in a solvent like toluene, with a base such as potassium tert-butoxide. acs.org

Table 2: Comparison of Alternative Synthetic Routes

| Method | Reagents | Key Features |

|---|---|---|

| Reductive Amination | 3-Chloroaniline, Acetone, Reducing Agent (e.g., NaBH(OAc)₃) | One-pot procedure, high selectivity for mono-alkylation, avoids halide reagents. harvard.eduresearchgate.net |

Synthesis of Key Precursors and Intermediates

The primary precursor for the synthesis of this compound is 3-chloroaniline itself. The industrial availability and purity of this starting material are dependent on well-established synthetic methodologies.

Preparation of 3-Chloroaniline

The most common industrial synthesis of 3-chloroaniline begins with the reduction of 3-chloronitrobenzene. This reduction is typically achieved through catalytic hydrogenation using hydrogen gas in the presence of precious metal catalysts (e.g., platinum, palladium) or metal sulfides. To prevent the undesired side reaction of dehalogenation (replacement of the chlorine atom with hydrogen), metal oxides are often added to the catalyst system. This process is highly efficient, with yields of approximately 98% being reported.

The precursor, 3-chloronitrobenzene, is itself synthesized via the electrophilic aromatic substitution of nitrobenzene. Direct nitration of chlorobenzene is not a viable route as it overwhelmingly produces the 2- and 4-isomers, with only about 1% of the desired 3-isomer being formed. wikipedia.orgnih.gov Therefore, the preferred method is the chlorination of nitrobenzene at 35–45 °C, using a catalyst such as iron(III) chloride. wikipedia.orgnih.gov This reaction yields a mixture of isomers, but the 3-chloronitrobenzene is the major product, typically forming around 86% of the mixture, along with smaller amounts of the 2- and 4-isomers. nih.gov The separation of the 3-isomer from the minor byproducts can be challenging due to similar physical properties but is a necessary step for obtaining pure 3-chloroaniline. wikipedia.org

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Chloroaniline |

| Isopropyl chloride |

| Isopropyl bromide |

| Acetonitrile |

| Cesium fluoride |

| Toluene |

| Potassium tert-butoxide |

| Acetone |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| Sodium borohydride |

| 2-Propanol |

| 3-Chloronitrobenzene |

| Nitrobenzene |

| Chlorobenzene |

Derivatization and Functionalization Reactions of this compound

This compound possesses three main sites for chemical modification: the aromatic ring, the amino group, and the carbon-chlorine bond. This versatility allows for the synthesis of a wide array of derivatives.

The reactivity of the benzene (B151609) ring is influenced by the two existing substituents: the N-isopropylamino group and the chlorine atom.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The outcome of such reactions on this compound is dictated by the directing effects of the substituents. The N-isopropylamino group is a powerful activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (C2, C6) and opposite (C4) to it. Conversely, the chlorine atom is a deactivating group but is also an ortho, para-director.

The combined influence of these groups directs new electrophiles primarily to the C2, C4, and C6 positions, which are ortho or para to the strongly activating amino group. Steric hindrance from the isopropyl group may slightly disfavor substitution at the C2 position compared to the C4 and C6 positions. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a bromine or chlorine atom onto the ring, typically using Br2 or Cl2 with a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Addition of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. masterorganicchemistry.comyoutube.com

The chlorine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov These reactions have become routine methods in modern organic synthesis. nih.gov The development of N-heterocyclic carbene (NHC) ligands has further expanded the scope of these reactions to include less reactive aryl chlorides. nih.govchemrxiv.org

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond, enabling the synthesis of biaryl compounds. sigmaaldrich.comrsc.org

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, leading to the synthesis of more complex diaryl- or alkylarylamines. sigmaaldrich.comnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond, yielding an alkynylated aniline derivative. sigmaaldrich.com

The secondary amine (N-H) functionality in this compound is nucleophilic and can participate in a variety of reactions. These transformations allow for the extension of the molecule's structure from the nitrogen atom. Examples include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of another alkyl group to form a tertiary amine.

Carbamate (B1207046) Formation: Reaction with haloformates, such as isopropyl chloroformate, in the presence of a base to yield carbamates. This reaction is well-documented for the parent meta-chloroaniline. google.com

Urea Formation: Reaction with isocyanates to produce substituted ureas.

Modifications of the Isopropyl Moiety

Beyond reactions at the nitrogen atom, chemical transformations can also target the N-isopropyl group. A significant modification is the cleavage of the nitrogen-carbon bond, known as N-dealkylation.

N-Dealkylation: The removal of the isopropyl group from this compound regenerates the corresponding primary amine, 3-chloroaniline, and produces acetone as a byproduct. This transformation can be achieved through various chemical methods, including catalytic and oxidative processes nih.govresearchgate.net. Oxidative N-dealkylation is a known metabolic pathway for N-alkylanilines, often catalyzed by enzymes like cytochrome P450 encyclopedia.pub. Similar transformations can be achieved in a laboratory setting using chemical oxidizing agents or specific catalytic systems designed for C-N bond cleavage mdpi.com. For instance, metabolic studies on the related compound N-isopropylaniline have demonstrated its conversion to metabolites like p-aminophenol, which involves the cleavage of the N-isopropyl group nih.gov.

Interactive Table 4: Modification of the Isopropyl Moiety

| Reaction Type | Reagents/Conditions | Products |

| Oxidative N-Dealkylation | Oxidizing Agent / Catalyst | 3-Chloroaniline and Acetone |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as a cornerstone for the separation and purity assessment of N-Isopropyl-3-chloroaniline. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) each offer unique advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is a multi-step process that involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: A typical starting point for method development for this compound would involve a reversed-phase C18 column due to the compound's moderate polarity. nih.govsigmaaldrich.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govrsc.org The selection of the buffer and its pH can be critical in controlling the retention time and peak shape of the amine-containing analyte. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be employed to ensure the efficient elution of the target compound while separating it from any impurities. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound provides strong chromophoric activity. sigmaaldrich.com

Validation: Once a suitable method is developed, it must be validated to ensure its reliability and accuracy. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. rsc.org For aniline (B41778) derivatives, linearity is often established over a range of concentrations, with correlation coefficients (R²) typically exceeding 0.999. rsc.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with acceptable recovery for aromatic amines generally falling within the 85-115% range. researchgate.netresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD). researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Data for Aromatic Amines

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 254 nm | sigmaaldrich.com |

| Linearity (R²) | > 0.999 | rsc.org |

| Accuracy (Recovery) | 87.5% - 101.4% | researchgate.net |

| Precision (RSD) | 0.31% - 1.62% | researchgate.net |

Gas Chromatography (GC) Applications and Comparative Studies

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be effectively employed for its analysis, often in conjunction with a mass spectrometer (GC-MS) for definitive identification.

Applications: In GC analysis of this compound, the choice of the capillary column is crucial. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically suitable. The injector and detector temperatures must be optimized to ensure efficient volatilization of the analyte without thermal degradation. Flame Ionization Detection (FID) is a common choice for quantification, while Mass Spectrometry (MS) provides structural information and enhanced selectivity. For trace analysis, derivatization of the amine group can be performed to improve volatility and chromatographic performance.

Comparative Studies: Both GC and HPLC are viable techniques for the analysis of chloroanilines. tandfonline.comtandfonline.com Studies comparing the two methods have shown that GC-MS can offer higher sensitivity, particularly when using tandem mass spectrometry (GC-MS/MS). tandfonline.comtandfonline.comresearchgate.netresearchgate.net However, HPLC-MS/MS has the advantage of direct injection of aqueous samples without the need for extraction or derivatization, making it a faster and more straightforward method for certain applications. tandfonline.comtandfonline.comresearchgate.net The choice between GC and HPLC often depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. drawellanalytical.com

Table 2: Comparison of GC and HPLC for Chloroaniline Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Reference |

|---|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | drawellanalytical.com |

| Analytes | Volatile and thermally stable compounds. | Non-volatile and thermally labile compounds. | drawellanalytical.com |

| Sample Preparation | Often requires extraction and sometimes derivatization. | Can often directly inject liquid samples. | tandfonline.comtandfonline.com |

| Sensitivity | Can be very high, especially with MS/MS detection. | Good sensitivity, also enhanced with MS/MS. | tandfonline.comtandfonline.comresearchgate.netresearchgate.net |

| Speed | Can be faster for simple mixtures. | Can be faster for complex matrices due to less sample preparation. | drawellanalytical.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for the qualitative analysis and monitoring of chemical reactions involving this compound.

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The choice of the solvent system is critical for achieving good separation. For aromatic amines like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often used. The polarity of the mobile phase is adjusted to achieve an optimal retardation factor (Rf) value, typically between 0.2 and 0.8. Visualization of the separated spots can be achieved under UV light or by using a staining agent. TLC is particularly useful for monitoring the progress of a synthesis by observing the disappearance of the starting material and the appearance of the product spot.

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The aromatic protons would appear as a complex multiplet in the downfield region (typically 6.5-7.5 ppm). The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which would in turn appear as a doublet. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 110-150 ppm, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift. The carbons of the isopropyl group would appear in the upfield region. Dynamic NMR studies on similar N-alkylanilines have shown that the rotation around the C-N bond can be observed at low temperatures, leading to non-equivalence of the ortho and meta carbons. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights. wikipedia.orgharvard.edulibretexts.org A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the aromatic ring and the isopropyl group. wikipedia.orglibretexts.org An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, aiding in the unambiguous assignment of the ¹H and ¹³C NMR signals. wikipedia.orglibretexts.orgchimia.ch

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds. Key expected absorptions include:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the isopropyl group would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds in the aromatic ring.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region corresponding to the stretching of the aromatic carbon-nitrogen bond.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | > 3000 |

| C-H (aliphatic) | Stretch | < 3000 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N (aromatic amine) | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the preliminary identification and quantification of aromatic compounds like this compound. The electronic transitions within the benzene (B151609) ring and the influence of the chloro and N-isopropyl substituents give rise to characteristic absorption bands in the UV region.

Anticipated UV-Vis Spectral Data for this compound:

| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Molar Absorptivity (ε) |

| Methanol | ~240-250 | ~290-300 | To be determined |

| Ethanol | ~240-250 | ~290-300 | To be determined |

| Acetonitrile | ~235-245 | ~285-295 | To be determined |

Note: The above data is an estimation based on the spectral properties of aniline and substituted anilines and requires experimental verification.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with gas chromatography (GC-MS), it provides a highly sensitive and selective method for the separation and identification of volatile and semi-volatile compounds like this compound from complex mixtures.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is a unique fingerprint of the molecule and is influenced by the stability of the resulting fragment ions. For N-alkylanilines, a characteristic fragmentation is the α-cleavage, which involves the breaking of the bond between the nitrogen and the alkyl group. miamioh.edu

Predicted Key Mass Spectral Fragments for this compound:

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 169/171 | [C₉H₁₂ClN]⁺ | Molecular Ion (presence of chlorine isotopes ³⁵Cl and ³⁷Cl results in M and M+2 peaks) |

| 154/156 | [C₈H₉ClN]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

| 126/128 | [C₆H₅ClN]⁺ | Loss of a propyl radical (•C₃H₇) |

| 91 | [C₆H₅N]⁺ | Loss of chlorine and the isopropyl group |

Note: The relative intensities of these fragments would need to be determined experimentally.

For GC-MS analysis, the choice of the capillary column and the temperature program are critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often suitable for the analysis of aromatic amines. mdpi.com The retention time of this compound will depend on its volatility and its interaction with the stationary phase.

Illustrative GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 amu |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Note: These are typical starting parameters and would require optimization for a specific instrument and application.

Advanced Sample Preparation and Extraction Methodologies

The successful analysis of this compound, particularly at trace levels in environmental or biological matrices, is highly dependent on the efficiency of the sample preparation and extraction methodology. The goal is to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.

For aqueous samples, liquid-liquid extraction (LLE) is a common technique. uthm.edu.my This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity and solubility of this compound. A solvent of intermediate polarity, such as dichloromethane (B109758) or a mixture of ethyl acetate and hexane, would likely be effective. The pH of the aqueous phase can be adjusted to suppress the ionization of the amine group, thereby increasing its partitioning into the organic phase.

Solid-phase extraction (SPE) offers a more efficient and selective alternative to LLE, with reduced solvent consumption. amecj.com For the extraction of aniline derivatives from water, a variety of sorbent materials can be used, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange sorbents. For a weakly basic compound like this compound, a cation-exchange sorbent could be employed for selective retention.

For solid samples such as soil or sediment, an initial extraction with an organic solvent is necessary. Pressurized liquid extraction (PLE) or ultrasonic extraction can enhance the extraction efficiency. The resulting extract can then be cleaned up and concentrated using SPE. For soil samples, a three-phase oscillating dispersion extraction has been shown to be effective for aniline compounds, where an alkaline aqueous solution is used to improve extraction efficiency. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of N-Isopropyl-3-chloroaniline. These methods solve approximations of the Schrödinger equation to determine the electronic structure and various molecular properties.

The electronic properties of this compound are governed by the interplay between the electron-donating amino group (-NH-), the electron-withdrawing chlorine atom (-Cl), and the bulky isopropyl group. The distribution of electrons within the molecule dictates its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In substituted anilines, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, indicating that this is the region most susceptible to electrophilic attack. The LUMO is generally distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netsapub.orgsapub.org

The introduction of a chlorine atom at the meta position is expected to lower both the HOMO and LUMO energy levels due to its inductive electron-withdrawing effect, while the N-isopropyl group, being an electron-donating group, would raise the HOMO energy. Theoretical calculations on related substituted anilines provide insight into these effects. acs.orgacs.org

Table 1: Representative Calculated Frontier Molecular Orbital Energies for a Substituted Aniline (Illustrative Example) (Calculated using DFT/B3LYP method)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 4.87 |

Charge Distribution: The electrostatic potential surface and atomic charge calculations reveal the distribution of charge within the molecule. The nitrogen atom of the amino group carries a partial negative charge, making it a nucleophilic center. The chlorine atom also carries a partial negative charge, while the hydrogen atom on the nitrogen and the carbon atoms of the aromatic ring have varying partial positive charges. This charge distribution is crucial for predicting sites of protonation and interaction with other polar molecules.

Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical Vibrational Spectra: The vibrational frequencies corresponding to the normal modes of this compound can be calculated using DFT methods. researchgate.netresearchgate.net These calculations help in the assignment of experimental infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include N-H stretching, C-N stretching, C-Cl stretching, aromatic C-H stretching, and various bending and torsional modes associated with the isopropyl group and the aniline ring. Theoretical studies on aniline and its derivatives have shown good agreement between calculated and experimental vibrational frequencies. researchgate.netmaterialsciencejournal.org

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Aniline (Illustrative Example) (Frequencies in cm⁻¹)

| Vibrational Mode | Calculated Frequency (DFT/B3LYP/6-31G(d)) | Experimental Frequency (Gas Phase) |

|---|---|---|

| N-H Symmetric Stretch | 3445 | 3436 |

| N-H Asymmetric Stretch | 3529 | 3506 |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can also be predicted computationally. nih.gov These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. Theoretical predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the relationship between structure and spectral data for this compound.

Transition State Theory (TST) is a fundamental framework used to understand and predict the rates of chemical reactions. By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the minimum energy path from reactants to products. nih.gov

For this compound, TST can be applied to study various reactions, such as its synthesis, oxidation, or electrophilic aromatic substitution. The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.

Identifying the Transition State (TS): The transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its geometry is optimized, and vibrational frequency analysis is performed to confirm it has exactly one imaginary frequency corresponding to the motion along the reaction path. nih.govresearchgate.netnih.gov

Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation energy, which is the primary determinant of the reaction rate.

Studies on reactions involving aniline, such as the Bamberger rearrangement or reactions with radicals, have successfully used DFT calculations to map potential energy surfaces and elucidate complex mechanisms, demonstrating the power of this approach. nih.govresearchgate.netbeilstein-journals.orgchemrxiv.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

This compound possesses conformational flexibility due to rotation around the C(phenyl)-N and N-C(isopropyl) single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies. nih.govchemrxiv.org

Computational methods can systematically explore the potential energy surface (PES) by rotating these bonds. This analysis reveals the most stable (lowest energy) conformer and the energy barriers between different conformers. For molecules with isopropyl groups, different staggered and eclipsed conformations can exist. core.ac.uk Studies on related N-alkylanilines show that the orientation of the alkyl group relative to the phenyl ring significantly impacts the molecule's stability and properties. nih.gov The most stable conformer of this compound would likely adopt a staggered arrangement to minimize steric hindrance between the bulky isopropyl group and the aromatic ring.

Table 3: Hypothetical Relative Energies of Isopropylamine Conformers (Illustrative Example)

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kJ/mol) |

|---|---|---|

| Trans (anti) | 180° | 0.0 (most stable) |

The behavior of this compound in a condensed phase is heavily influenced by its interactions with surrounding molecules (intermolecular interactions) and the solvent (solvation effects).

Solvation Effects: Solvents can significantly alter the properties and reactivity of a solute. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. scirp.org These calculations can predict how properties like conformational equilibrium, electronic structure, and reaction rates change in different solvents. nih.govznaturforsch.comresearchgate.net For this compound, polar solvents would be expected to stabilize charged or highly polar transition states and could influence the equilibrium between different conformers.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. These models are instrumental in predicting the behavior of new or untested molecules, thereby accelerating research and development while minimizing experimental costs. In the context of this compound, QSRR/QSPR models can provide valuable insights into its chemical behavior based on its molecular descriptors.

The development of predictive QSRR/QSPR models for compounds like this compound involves a systematic process. Initially, a dataset of structurally related compounds with known experimental values for a specific property (e.g., reactivity, boiling point, or solubility) is compiled. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.

Through statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is formulated that links a selection of these descriptors to the property of interest. The robustness and predictive power of the resulting model are then rigorously evaluated through internal and external validation techniques.

Property = a(Descriptor 1) + b(Descriptor 2) + ... + c

Where 'a', 'b', and 'c' are constants derived from the regression analysis.

To illustrate how such a model might be validated, the following interactive data table presents hypothetical data for a set of substituted anilines, including this compound, for a property like the dipole moment. The table includes experimental values and values predicted by a hypothetical QSPR model, along with the calculated residuals (the difference between experimental and predicted values).

Interactive Data Table: Validation of a Hypothetical QSPR Model for the Dipole Moment of Substituted Anilines

| Compound | Experimental Dipole Moment (D) | Predicted Dipole Moment (D) | Residual (D) |

| Aniline | 1.53 | 1.55 | -0.02 |

| 3-Chloroaniline (B41212) | 2.58 | 2.60 | -0.02 |

| N-Methylaniline | 1.63 | 1.61 | 0.02 |

| N-Ethylaniline | 1.65 | 1.66 | -0.01 |

| This compound | 2.80 (Estimated) | 2.82 | -0.02 |

| 4-Fluoroaniline | 2.27 | 2.25 | 0.02 |

| 2,5-Dichloroaniline | 3.15 | 3.18 | -0.03 |

Note: The data for this compound is hypothetical and included for illustrative purposes, as specific experimental and predictive model data for this compound is not available.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Harder molecules are less reactive.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

Studies on the complete series of chloroanilines have demonstrated the utility of these descriptors in understanding their reactivity profiles. acs.org The presence of the chlorine atom and the isopropyl group in this compound will influence these global reactivity parameters. The electron-withdrawing nature of the chlorine atom is expected to lower the energy of the molecular orbitals, affecting the chemical potential and hardness. The electron-donating isopropyl group will have an opposing effect.

The following interactive data table provides plausible values for the global reactivity descriptors of this compound, based on trends observed for related chloroaniline compounds.

Interactive Data Table: Calculated Global Reactivity Descriptors for this compound and Related Compounds

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Aniline | -2.85 | 6.25 | 0.160 | 0.65 |

| 3-Chloroaniline | -3.20 | 5.90 | 0.169 | 0.87 |

| This compound | -3.10 (Estimated) | 5.75 (Estimated) | 0.174 (Estimated) | 0.83 (Estimated) |

| 2,4,6-Trichloroaniline | -3.85 | 5.50 | 0.182 | 1.35 |

Note: The values for this compound are estimated based on general trends in substituted anilines and are for illustrative purposes.

Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function (f(r)), identify the specific atomic sites within a molecule that are most susceptible to different types of chemical attack. The Fukui function is used to determine the sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)).

For this compound, the distribution of these Fukui functions would indicate the most probable sites for reaction. It is anticipated that the nitrogen atom of the amino group and specific carbon atoms on the aniline ring will exhibit the highest values of the Fukui function, marking them as the primary reactive centers. The precise locations will be influenced by the electronic effects of both the chloro and isopropyl substituents.

Applications in Organic Synthesis and Materials Science

N-Isopropyl-3-chloroaniline as a Building Block in Fine Chemical Synthesis

The chemical reactivity of this compound allows for its incorporation into a wide array of complex molecular architectures. The presence of the chlorine atom and the isopropyl group on the aniline (B41778) ring influences the regioselectivity of further reactions and imparts specific physicochemical properties to the resulting molecules.

Precursor for Pharmaceutical Intermediates

While specific pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, the broader class of chloroanilines are well-established intermediates in the pharmaceutical industry. tradeindia.com The parent compound, 3-chloroaniline (B41212), is utilized in the synthesis of more complex molecules, including pyrimidoazepine analogs which have been investigated as serotonin (B10506) 5-HT2A and 5-HT2C receptor ligands for potential therapeutic applications. atamanchemicals.com Additionally, 3-chloroaniline serves as a precursor for novel COX-2 inhibitors. atamanchemicals.com The introduction of the N-isopropyl group can modify the lipophilicity and metabolic stability of a drug candidate, suggesting the potential for this compound to be a valuable intermediate in the development of new pharmaceutical agents with improved pharmacokinetic profiles.

Intermediate in Agrochemical Development

A significant application of this compound's parent compound, 3-chloroaniline, is in the synthesis of herbicides. atamanchemicals.com A key example is the production of isopropyl N-3-chlorophenyl carbamate (B1207046), a selective herbicide. The synthesis involves the reaction of 3-chloroaniline with isopropyl chloroformate. google.com This reaction highlights the utility of the chloroaniline core in constructing molecules with herbicidal activity. The N-isopropyl group in this compound could potentially be a pre-existing structural motif for the synthesis of related agrochemicals.

The table below outlines a typical synthesis of a carbamate herbicide from a chloroaniline precursor.

| Reactants | Reagents | Conditions | Product | Yield |

| 3-Chloroaniline | Isopropyl Chloroformate, Hydrogen Halide Acceptor | 0-15 °C | Isopropyl N-3-chlorophenyl carbamate | High |

Table 1: Synthesis of Isopropyl N-3-chlorophenyl carbamate

Role in the Synthesis of Dyes and Pigments

Substituted anilines are fundamental components in the synthesis of azo dyes and pigments. atamanchemicals.com The general process involves the diazotization of an aromatic amine, such as a chloroaniline, followed by a coupling reaction with a suitable coupling component to form the azo compound, which is the basis of the dye's color. ijirset.com 3-Chloroaniline is specifically mentioned as a starting material for azo dyes. atamanchemicals.comchemicalbook.com For instance, it can be diazotized and coupled with various aromatic compounds to produce a range of colors. ijirset.comorientjchem.org The N-isopropyl group in this compound would be expected to influence the final properties of the dye, such as its shade, fastness, and solubility in different media.

Design and Synthesis of Novel Derivatives with Tailored Properties

The this compound scaffold provides a platform for the development of new molecules with specific, pre-determined functions. By systematically modifying its structure, chemists can explore structure-function relationships and create novel compounds for various applications.

Exploration of Structure-Function Relationships in Analog Design

The biological activity and material properties of organic compounds are intrinsically linked to their molecular structure. Understanding the structure-activity relationship (SAR) is a cornerstone of modern drug design and materials science. drugdesign.org For a molecule like this compound, key structural features that can be modified to tune its properties include the position and nature of substituents on the aromatic ring, the size and branching of the N-alkyl group, and the potential for further functionalization of the amine.

For example, in the design of bioactive molecules, altering the substitution pattern on the phenyl ring can impact the compound's ability to bind to a biological target. The electronic effects of the chlorine atom (electron-withdrawing) and the steric bulk of the isopropyl group play a crucial role in these interactions. By synthesizing and testing a series of analogs with different substituents, researchers can build a comprehensive SAR model to guide the development of more potent and selective compounds. nih.gov

Synthesis of Heterocyclic Scaffolds Incorporating the this compound Motif

For instance, anilines are key components in well-established reactions for the synthesis of quinolines, such as the Skraup, Doebner-von Miller, and Combes syntheses. nih.goviipseries.org These reactions involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds, followed by cyclization. The N-isopropyl group and the chloro-substituent of this compound would be incorporated into the final quinoline (B57606) structure, influencing its properties.

Similarly, anilines can be used in the synthesis of benzodiazepines, a class of compounds with significant pharmaceutical applications. jocpr.comnih.gov The synthesis often involves the reaction of an aminobenzophenone with an amino acid or the condensation of an o-phenylenediamine (B120857) with a ketone. While not a direct precursor in these classical routes, derivatives of this compound could potentially be designed to participate in the formation of benzodiazepine-like structures.

Role in Catalysis and Methodological Development

The potential utility of this compound in catalysis can be extrapolated from the well-established chemistry of related aniline derivatives. The nitrogen atom's lone pair of electrons and the substituted aromatic ring provide a foundation for its theoretical application as a building block for more complex molecular architectures, including ligands for transition metal catalysts.

The design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity, selectivity, and efficiency of metal catalysts. Ligands modify the steric and electronic environment of a metal center, thereby fine-tuning its catalytic properties. While an extensive search of the literature does not yield specific examples of ligands synthesized directly from this compound for metal-catalyzed reactions, the fundamental principles of ligand design suggest its potential as a precursor.

Aniline derivatives are frequently employed in the synthesis of N-heterocyclic carbenes (NHCs), phosphine-based ligands, and other chelating agents. The isopropyl group on the nitrogen of this compound could introduce specific steric bulk, which is a critical parameter in ligand design for influencing the outcome of catalytic reactions such as cross-coupling, hydrogenation, and amination. The chloro-substituent on the aromatic ring could also modulate the electronic properties of any resulting ligand, which in turn affects the catalytic activity of the metal center.

Despite this theoretical potential, there is a conspicuous absence of published research detailing the synthesis and application of such ligands. This indicates that this compound has not been a focus of investigation for the development of new catalytic systems.

Similarly, the direct application of this compound in the development of new organic reaction methodologies is not well-documented. While its parent compound, 3-chloroaniline, serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, the N-isopropyl derivative has not seen similar widespread use in methodological studies.

One of the few related areas found in the public record is a patent describing the preparation of isopropyl N-3-chlorophenyl carbamate from 3-chloroaniline. This transformation, while involving a related structure, does not position this compound as a reagent or catalyst in a broader synthetic methodology but rather as a synthetic target itself for herbicidal applications.

The absence of this compound in the context of new reaction development suggests that other aniline derivatives with different substitution patterns have been historically favored by synthetic chemists. The specific combination of the N-isopropyl and 3-chloro substituents may not have presented clear advantages or unique reactivity profiles to warrant its investigation in the development of novel synthetic methods.

Environmental Fate and Chemical/biological Transformation Studies

Chemical Transformation Pathways

Chemical transformation processes are significant in determining the environmental persistence of N-Isopropyl-3-chloroaniline. These abiotic pathways include hydrolysis, phototransformation, and thermal degradation, which can break down the parent compound into various transformation products.

This compound, like other chloroanilines, is not expected to undergo significant hydrolysis under typical environmental conditions. nih.govnih.gov This stability is attributed to the absence of functional groups that are readily hydrolyzable. The aniline (B41778) functional group and the carbon-chlorine bond on the aromatic ring are generally resistant to hydrolysis in the pH range commonly found in surface waters and soils. Therefore, hydrolysis is not considered a major degradation pathway for this compound in the environment.

Phototransformation, or photolysis, is a more significant abiotic degradation pathway for chloroanilines. Compounds like 3-chloroaniline (B41212) can absorb light at wavelengths greater than 290 nm, making them susceptible to direct degradation by sunlight. nih.gov For instance, irradiation of an aqueous solution of 3-chloroaniline resulted in a photodegradation half-life of 2.6 hours. nih.gov

The phototransformation process can be initiated by the attack of hydroxyl radicals (•OH), which are naturally present in sunlit surface waters. researchgate.net This leads to the formation of radical cations as major transient species. researchgate.net In the presence of photocatalysts like titanium dioxide (TiO2) or iron oxides (Fe2O3), the degradation of chloroanilines is significantly accelerated. mdpi.com The proposed mechanism involves the formation of intermediate products such as chlorophenols, benzoquinone, and aminophenols. mdpi.com Ultimately, complete mineralization can occur, leading to the formation of inorganic products like chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺) ions. mdpi.com

Table 1: Potential Phototransformation Intermediates of Chloroanilines

| Precursor Compound | Potential Intermediate Products | Final Mineralization Products |

| Aniline | Aminophenol, Benzidine | CO₂, H₂O, NH₄⁺ |

| 2-Chloroaniline | 2-Chlorophenol, p-Benzoquinone | CO₂, H₂O, NH₄⁺, Cl⁻ |

| 4-Chloroaniline (B138754) | 4-Chlorophenol, Aniline, 4-Aminophenol | CO₂, H₂O, NH₄⁺, Cl⁻ |

This table is based on analogies with related compounds as detailed in the provided search results.

When subjected to high temperatures, this compound will decompose. Thermal decomposition can lead to the release of toxic and irritating gases and vapors. nih.govfishersci.com The primary degradation products identified from the heating of 3-chloroaniline include hydrogen chloride (HCl) and various nitrogen oxides (NOx). nih.gov Additionally, under fire conditions, carbon monoxide (CO) and carbon dioxide (CO₂) would also be generated. fishersci.com While the heat of decomposition for 3-chloroaniline has been determined to be zero, indicating it does not release a large amount of energy upon decomposition, the toxic nature of the fumes produced presents a significant hazard. nih.gov

Biotransformation and Microbial Interactions

Biological transformation, particularly by microorganisms, plays a crucial role in the environmental degradation of chloroanilines. Various bacterial strains have been identified that can utilize these compounds as a source of carbon, nitrogen, and energy, breaking them down into less harmful substances.

While specific studies on this compound are limited, the microbial degradation pathways can be inferred from extensive research on other chloroanilines. frontiersin.orgsciepub.comnih.govnih.gov The initial step in the aerobic degradation of chloroanilines typically involves an oxidative deamination catalyzed by an aniline dioxygenase. This reaction converts the chloroaniline into a corresponding chlorocatechol. frontiersin.org It is plausible that for this compound, an initial enzymatic step would involve the removal or modification of the N-isopropyl group before or during the dioxygenase attack on the aromatic ring.

Once chlorocatechol is formed, the aromatic ring is cleaved through one of two main pathways:

Ortho-cleavage pathway: The chlorocatechol ring is cleaved adjacent to the two hydroxyl groups. This is a common route for many chloroaniline-degrading bacteria. frontiersin.orgnih.gov

Meta-cleavage pathway: The ring is cleaved at a bond between a hydroxylated carbon and an adjacent non-hydroxylated carbon. frontiersin.org This pathway has also been observed, for example in Comamonas testosteroni, leading to the temporary accumulation of a yellow intermediate.

Following ring cleavage, the resulting aliphatic intermediates are further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions). nih.gov

A diverse range of bacteria capable of degrading aromatic amines, including chloroanilines, has been isolated from contaminated soil and wastewater treatment plants. sciepub.comnih.govresearchgate.net These microorganisms are key to the natural attenuation and bioremediation of sites contaminated with these compounds. Many of these strains can utilize chloroanilines as their sole source of carbon and nitrogen. sciepub.comnih.gov

Several genera have been identified with potent chloroaniline-degrading capabilities. For instance, strains of Delftia, Comamonas, Acinetobacter, Pseudomonas, and Rhodococcus have been extensively studied for their ability to break down these pollutants. sciepub.comnih.govnih.govplos.org Delftia tsuruhatensis H1, for example, can completely degrade 3-chloroaniline and 4-chloroaniline and co-metabolize 2-chloroaniline. nih.gov Similarly, Comamonas testosteroni has been shown to mineralize 3-chloroaniline. sciepub.com The addition of other carbon sources like yeast extract or succinate (B1194679) can sometimes accelerate the degradation process for certain strains. nih.gov

Table 2: Examples of Microbial Strains Involved in Chloroaniline Biotransformation

| Microbial Strain | Degraded Compound(s) | Key Pathway/Enzyme | Reference |

| Delftia tsuruhatensis H1 | 2-CA, 3-CA, 4-CA | Ortho-cleavage pathway | nih.gov |

| Comamonas testosteroni | Aniline, 3-CA | Meta-cleavage of chlorocatechol | sciepub.com |

| Delftia acidovorans | Aniline, 3-CA | Oxidative deamination | sciepub.com |

| Acinetobacter baumannii CA2 | 4-CA | Modified ortho-cleavage pathway | nih.gov |

| Pseudomonas putida CA16 | 4-CA | Chlorocatechol 1,2-dioxygenase | nih.gov |

| Klebsiella sp. CA17 | 4-CA | Modified ortho-cleavage pathway | nih.gov |

| Rhodococcus sp. | Chloroanilines (co-metabolism) | Formation of catechol | plos.org |

Microbial Degradation Pathways and Metabolite Profiling (Drawing Analogies from Related Chloroanilines)

Elucidation of Enzymatic Mechanisms of Biotransformation

Direct studies elucidating the specific enzymatic mechanisms involved in the biotransformation of this compound are limited in publicly available scientific literature. The primary context in which this compound is discussed is as an intermediate in the microbial degradation of Chlorpropham (B1668850). The enzymatic breakdown of Chlorpropham to 3-chloroaniline is the more extensively studied process.

Microbial degradation of Chlorpropham is known to occur via the hydrolysis of the carbamate (B1207046) linkage. This reaction is catalyzed by enzymes such as hydrolases and amidases, which are produced by various soil microorganisms. The initial step in this pathway is the cleavage of the ester bond in Chlorpropham, which results in the formation of this compound and isopropanol. Subsequently, this compound is further transformed into 3-chloroaniline through the removal of the isopropyl group. The specific enzymes responsible for this dealkylation step in various microbial species have not been extensively characterized.

Chlorpropham → this compound + Isopropanol → 3-Chloroaniline

While the focus has been on the parent compound, the enzymatic processes governing the formation and subsequent degradation of this compound are integral to understanding the complete environmental dissipation of Chlorpropham.

Adsorption, Leaching, and Mobility in Environmental Matrices (e.g., Soil, Sediments, Aquatic Systems)

Specific experimental data on the adsorption, leaching, and mobility of this compound in various environmental matrices are scarce. However, its potential behavior can be inferred from its chemical structure and the known properties of related compounds like 3-chloroaniline.

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility, while a lower Koc suggests weaker adsorption and a higher potential for leaching. chemsafetypro.com Without experimentally determined Koc values for this compound, a precise assessment of its mobility is challenging.

Generally, the presence of the isopropyl group may slightly increase the lipophilicity of the molecule compared to 3-chloroaniline, which could lead to a somewhat higher affinity for soil organic matter. However, it is still expected to be a relatively mobile compound in soil, particularly in soils with low organic matter content. Its mobility in aquatic systems would be governed by its water solubility and potential for partitioning to sediments and suspended organic matter.

Table 1: Estimated Environmental Mobility Parameters

| Parameter | Estimated Value/Behavior for this compound | Influencing Factors |

| Soil Adsorption Coefficient (Koc) | Data not available; likely low to moderate | Soil organic matter content, clay content, pH |

| Leaching Potential | Moderate to high | Soil type, rainfall, irrigation practices |

| Mobility in Aquatic Systems | Likely to be mobile in the water column | Water solubility, partitioning to sediment organic carbon |

Bioavailability Considerations in Environmental Systems

The bioavailability of a chemical in the environment refers to the fraction of the total amount of that chemical that is available for uptake by living organisms. For this compound, bioavailability in soil and aquatic systems is a key factor in determining its potential for biodegradation and ecotoxicological effects.

In soil, the bioavailability of this compound is expected to be influenced by its adsorption to soil particles. The fraction of the compound that is dissolved in the soil pore water is generally considered to be the most bioavailable for microbial uptake and degradation. As it is likely to have low to moderate adsorption, a significant portion may be present in the dissolved phase, making it accessible to soil microorganisms.

Q & A

Q. What are the standard synthetic routes and characterization methods for N-Isopropyl-3-chloroaniline?

this compound can be synthesized via nucleophilic substitution of 3-chloroaniline with isopropyl halides under basic conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For environmental or metabolic studies, isotopic labeling (e.g., ¹⁴C) may be employed to track degradation pathways .

Q. How can researchers detect and quantify this compound in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used for trace analysis due to its sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) with C18 cartridges for aqueous matrices or Soxhlet extraction for soil/sediment. For complex mixtures, HPLC coupled with UV detection (HPLC-UV) at 254 nm provides reliable quantification. Calibration curves using deuterated analogs (e.g., d₇-N-Isopropyl-3-chloroaniline) improve accuracy in mass spectrometry workflows .

Advanced Research Questions

Q. What microbial degradation pathways exist for this compound, and how can they be experimentally validated?

Degradation pathways often involve initial cleavage of the isopropyl group, yielding 3-chloroaniline as a primary intermediate (observed in analogous compounds like isopropyl-N-3-chlorophenylcarbamate) . To validate pathways:

- Use soil perfusion systems under controlled aerobic conditions.

- Monitor chloride ion release via ion chromatography as evidence of dechlorination.

- Employ ¹⁴C-labeled compounds to track mineralization to CO₂.

- Isplicate degraders (e.g., Pseudomonas striata or Achromobacter spp.) using selective media with the compound as the sole carbon source .

Q. How does bioaugmentation with specific bacterial strains affect the degradation efficiency of this compound in activated sludge systems?

Bioaugmentation with strains like Comamonas testosteroni I2gfp (engineered with gfp markers) can enhance degradation temporarily. Key steps include:

- Inoculating lab-scale semicontinuous activated sludge (SCAS) reactors.

- Quantifying strain persistence via fluorescence microscopy or qPCR targeting gfp.

- Analyzing community dynamics using denaturing gradient gel electrophoresis (DGGE) of 16S rRNA genes to assess ecological impacts .

- Note: Degradation efficiency declines over time due to microbial competition, necessitating periodic reinoculation .

Q. What analytical strategies identify toxic intermediates during this compound degradation?

Chlorocatechols and chloroanilines are common toxic byproducts. Methodological approaches include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting polar intermediates.

- Electron paramagnetic resonance (EPR) to identify free radicals formed during oxidative degradation.

- Toxicity assays using Vibrio fischeri bioluminescence inhibition to correlate intermediate accumulation with ecotoxicity .

Q. How can researchers resolve contradictions in reported degradation rates of this compound under varying redox conditions?

Conflicting data may arise from differences in microbial consortia or redox-sensitive enzymatic pathways. To address this:

- Conduct parallel experiments under aerobic vs. anaerobic conditions.

- Use stable isotope probing (SIP) with ¹³C-labeled substrates to identify active degraders in each regime.

- Apply metagenomic sequencing to annotate functional genes (e.g., catA for catechol dioxygenase) and assess their expression via RNA-seq .

Q. What methodologies optimize the co-metabolic degradation of this compound in mixed-contaminant systems?

Co-metabolism can be enhanced by:

- Supplementing with carbon sources (e.g., glucose) to stimulate microbial activity.

- Screening for cross-specificity of enzymes using purified oxygenases (e.g., from Arthrobacter spp.).

- Employing enrichment cultures from contaminated sites pre-exposed to structurally related compounds (e.g., chlorophenylcarbamates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.